7-Bromo-2-tetralone
Overview
Description
7-Bromo-2-tetralone is a chemical compound that is part of the tetralone family, which are ketones derived from tetralin (1,2,3,4-tetrahydronaphthalene). Tetralones are important intermediates in organic synthesis, particularly in the pharmaceutical industry, due to their utility in constructing complex molecular architectures. The bromo substituent on the tetralone skeleton provides a reactive site for further chemical transformations.
Synthesis Analysis
The synthesis of tetralone derivatives, including those with bromo substituents, has been a subject of research due to their significance in synthetic chemistry. A visible-light-driven multistep tandem reaction has been developed to form tetralone skeletons from vinyl azides and alkyl bromides, which can be scaled up to gram scale and yield various 1-tetralone derivatives in good to high yields . Additionally, intramolecular Friedel–Crafts cyclisation has been utilized to synthesize isomeric tetralones, including those with bromo substituents, by cyclising bromo-substituted phenylbutyric acids . These methods highlight the versatility of bromo-tetralones in synthesis and their potential for further functionalization.
Molecular Structure Analysis
The molecular structure of 7-Bromo-2-tetralone consists of a tetralin core with a ketone functional group at the second position and a bromine atom at the seventh position. This structure is amenable to various chemical reactions due to the presence of the reactive carbonyl group and the bromine atom, which can act as a good leaving group or be involved in electrophilic aromatic substitution reactions.
Chemical Reactions Analysis
Bromo-tetralones are reactive intermediates that can undergo a variety of chemical reactions. For instance, catalytic dehalogenation has been used to remove the bromine atom from tetralones, yielding substituted tetralones without the halogen . Moreover, the presence of the bromine atom can influence the course of cyclisation reactions, as seen in the synthesis of isomeric tetralones . The reactivity of the bromo-tetralone structure makes it a valuable intermediate in the synthesis of more complex molecules, such as natural products and pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-2-tetralone would be influenced by both the ketone and bromine functionalities. The ketone group is polar and can participate in hydrogen bonding, which would affect the compound's solubility and boiling point. The bromine atom increases the molecular weight and could also impact the compound's density and refractive index. While specific physical and chemical properties of 7-Bromo-2-tetralone are not detailed in the provided papers, these general characteristics of bromo-ketones can be inferred.
Scientific Research Applications
Natural Product Synthesis and Antileishmanial Activity
7-Bromo-2-tetralone has been explored for its relevance in synthesizing natural compounds with potential antileishmanial activities. A study highlights the synthesis of natural products such as quinoline alkaloids, isoquinoline alkaloids, and tetralones, which show promise against leishmaniasis, a parasitic disease. These compounds serve as templates for discovering new drugs against leishmaniasis, indicating the role of 7-Bromo-2-tetralone in the synthesis of bioactive molecules with therapeutic applications (Akendengué et al., 1999).
Contribution to Synthetic Chemistry
The compound's relevance extends to synthetic chemistry, where it aids in the development of novel synthetic pathways. Research at the Iowa Center for Research on Botanical Dietary Supplements has led to the development of synthetic pathways for key compounds found in Hypericum, including a tetralin derivative, showcasing 7-Bromo-2-tetralone's importance in synthesizing standards for bioactivity studies. This supports its role in facilitating the discovery of bioactive constituents and their interactions, contributing to potential health benefits related to infection (Birt et al., 2009).
Drug Discovery and Development
7-Bromo-2-tetralone's utility is also evident in drug discovery, particularly in identifying and developing monoamine oxidase (MAO) inhibitors. A review on MAO inhibitors from 2018 to 2021 discusses various chemotypes, including tetralones, highlighting their therapeutic potential in treating neurodegenerative diseases and other conditions. This underscores 7-Bromo-2-tetralone's role in generating clinically relevant compounds that could address multifaceted pathologies, further emphasizing its importance in medicinal chemistry (Guglielmi et al., 2022).
Safety And Hazards
7-Bromo-2-tetralone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
7-bromo-3,4-dihydro-1H-naphthalen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTYMQMYDHAKCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395115 | |
Record name | 7-BROMO-2-TETRALONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-tetralone | |
CAS RN |
132095-54-6 | |
Record name | 7-Bromo-2-tetralone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132095-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-BROMO-2-TETRALONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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